Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonyl methylating agents. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield simpler hydrocarbons .
Scientific Research Applications
Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyl groups into molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to be reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . This reactivity is the basis for its use in various chemical and biological applications.
Comparison with Similar Compounds
Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Sulfonyl fluorides: These compounds share the fluorosulfonyl group and are used in similar applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other compounds .
Properties
Molecular Formula |
C13H16FNO4S |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
benzyl 2-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
MJTFKYFORJUCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)F |
Origin of Product |
United States |
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